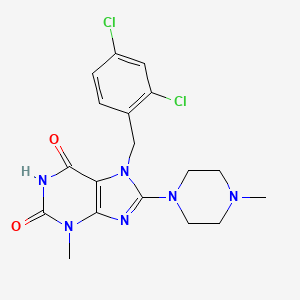![molecular formula C25H21F2N3O3 B2390247 2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(2,5-difluorophenyl)acetamide CAS No. 932469-44-8](/img/structure/B2390247.png)
2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(2,5-difluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(2,5-difluorophenyl)acetamide” has a molecular formula of C25H21F2N3O3 . It’s a synthetic compound and its average mass is 449.449 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of an anilinomethyl group, a methoxy group, a quinolinone group, and a difluorophenyl group . The exact arrangement of these groups in the molecule would determine its three-dimensional structure.Scientific Research Applications
Therapeutic Applications
One novel anilidoquinoline derivative demonstrated significant antiviral and antiapoptotic effects in vitro, leading to decreased viral load and increased survival in Japanese encephalitis virus-infected mice. This suggests potential therapeutic applications for diseases caused by similar viral pathogens (Ghosh et al., 2008).
Structural and Physical Properties
Research on the structural aspects of similar amide-containing isoquinoline derivatives revealed their ability to form gels and crystalline solids upon treatment with various mineral acids. This highlights the compound's versatility in forming inclusion complexes and salts with different properties, potentially useful in materials science (Karmakar et al., 2007).
Antitumor Activity
Methoxy-indolo[2,1‐a]isoquinolines and their derivatives exhibited cytostatic activity in vitro against leukemia and mammary tumor cells. This indicates the compound's potential in developing new anticancer agents (Ambros et al., 1988).
Synthesis and Chemical Analysis
A study on the reduction of O-silylated aromatic ketoximes with borane demonstrated the versatility of similar compounds in synthetic chemistry, providing insights into the steric and electronic effects on chemical reactions (Ortiz-Marciales et al., 2000).
Antimicrobial Activity
Novel quinazolinone derivatives synthesized from similar compounds were subjected to antimicrobial activity evaluation, showing promise in the development of new antimicrobial agents (Habib et al., 2013).
properties
IUPAC Name |
2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1-yl]-N-(2,5-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F2N3O3/c1-33-20-9-7-16-11-17(14-28-19-5-3-2-4-6-19)25(32)30(23(16)13-20)15-24(31)29-22-12-18(26)8-10-21(22)27/h2-13,28H,14-15H2,1H3,(H,29,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULXMUCYGOUFRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=C(C=CC(=C3)F)F)CNC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F2N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

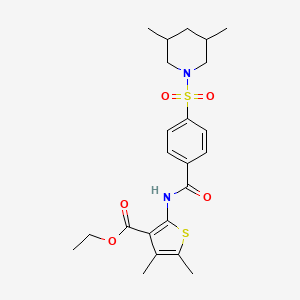
![(2E)-3-(furan-2-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2390166.png)

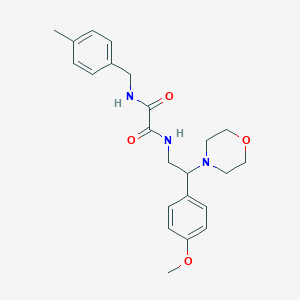
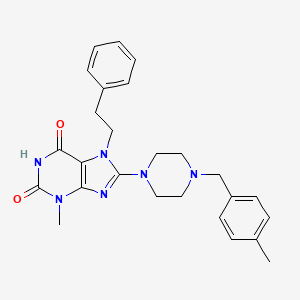
![Ethyl 2-{[1-(2-cyano-3-nitrilo-1-propenyl)-2-naphthyl]oxy}acetate](/img/structure/B2390170.png)

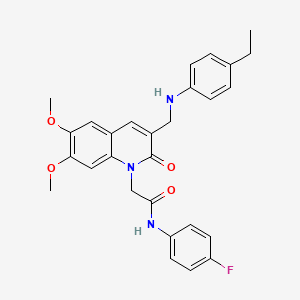
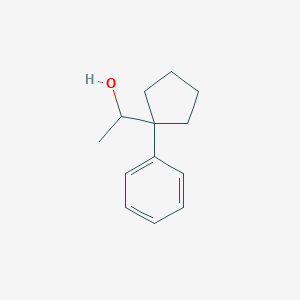
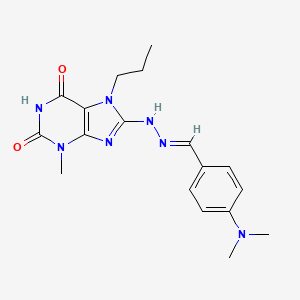
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-cyano-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2390177.png)

![4-Aminobicyclo[2.2.1]heptan-1-ol](/img/structure/B2390184.png)
